4-Hydroxy-6-(trifluoromethyl)pyrimidine
Overview
Description
4-Hydroxy-6-(trifluoromethyl)pyrimidine is a chemical compound with notable characteristics due to its trifluoromethyl group and pyrimidine ring. This compound has been the subject of various studies to understand its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine involves regiospecific cyclization and reactions with different chemical agents. A notable method involves the regiospecific synthesis from 4-alkoxyvinyl trifluoro[chloro]methyl ketones with 6-trifluoro[chloro]methyl-2-hydrazine pyrimidines, leading to novel pyrimidine derivatives (Zanatta et al., 2003).
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-6-(trifluoromethyl)pyrimidine has been characterized through experimental and quantum chemical methods. The stable conformer and bond angle distortions within the pyrimidine ring have been described, highlighting the influence of the electron-withdrawing trifluoromethyl group (Arjunan, Anitha, & Mohan, 2018).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including condensation with amino uracils to form pyrido[2,3-d]pyrimidines and cyclization reactions to produce novel pyrimidine derivatives. Its reactivity has been explored, showing preferential sites for nucleophilic and free radical attacks (Popova et al., 2017).
Physical Properties Analysis
The physical properties of 4-Hydroxy-6-(trifluoromethyl)pyrimidine derivatives, such as solubility, thermal stability, and hydrophobicity, have been studied. These properties are influenced by the pyrimidine structure and the presence of the trifluoromethyl group, contributing to the compound's utility in various applications (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties, including the reactivity and interaction of 4-Hydroxy-6-(trifluoromethyl)pyrimidine with other compounds, have been explored. The compound's reactivity towards nucleophilic and electrophilic substitutions highlights its potential for further chemical modifications and applications in synthesis (Arjunan, Anitha, & Mohan, 2018).
Scientific Research Applications
Summary of the Application
Trifluoromethylpyridine (TFMP) derivatives, which include 4-Hydroxy-6-(trifluoromethyl)pyrimidine, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Results or Outcomes
The major outcome of this application is the protection of crops from pests . The demand for TFMP derivatives has been increasing steadily in the last 30 years .
2. Pharmaceutical Industry
Summary of the Application
Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Results or Outcomes
The major outcome of this application is the development of effective pharmaceutical and veterinary products . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
3. Synthesis of Specific Pharmaceutical Compounds
Summary of the Application
4-Hydroxy-6-(trifluoromethyl)pyrimidine, a pyrimidine derivative, is a heterocyclic building block . It may be used in the synthesis of 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20 S)-camptothecin .
Results or Outcomes
The major outcome of this application is the synthesis of 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20 S)-camptothecin . The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources.
4. Synthesis of Specific Pharmaceutical Compounds
Summary of the Application
4-Hydroxy-6-(trifluoromethyl)pyrimidine, a pyrimidine derivative, is a heterocyclic building block . It may be used in the synthesis of 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20 S)-camptothecin .
Results or Outcomes
The major outcome of this application is the synthesis of 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20 S)-camptothecin . The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources.
Safety And Hazards
“4-Hydroxy-6-(trifluoromethyl)pyrimidine” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . The safety information suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment such as dust masks, eyeshields, and gloves .
properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-4(11)10-2-9-3/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOYSBZJJWPUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361444 | |
Record name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-(trifluoromethyl)pyrimidine | |
CAS RN |
1546-78-7 | |
Record name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-6-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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